molecular formula C13H19NO4S B1434162 Methyl 4-[(3-methylphenyl)(methylsulfonyl)amino]butanoate CAS No. 1858252-25-1

Methyl 4-[(3-methylphenyl)(methylsulfonyl)amino]butanoate

Cat. No.: B1434162
CAS No.: 1858252-25-1
M. Wt: 285.36 g/mol
InChI Key: LFKHAQNJNCKMIE-UHFFFAOYSA-N
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Description

Methyl 4-[(3-methylphenyl)(methylsulfonyl)amino]butanoate is an organic compound with a complex structure that includes a butanoate ester, a methylsulfonyl group, and a 3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(3-methylphenyl)(methylsulfonyl)amino]butanoate typically involves a multi-step process. One common method includes the reaction of 3-methylphenylamine with methylsulfonyl chloride to form the intermediate 3-methylphenyl(methylsulfonyl)amine. This intermediate is then reacted with methyl 4-bromobutanoate under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and bases like sodium hydroxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(3-methylphenyl)(methylsulfonyl)amino]butanoate can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the aromatic ring.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Methyl 4-[(3-methylphenyl)(methylsulfonyl)amino]butanoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-[(3-methylphenyl)(methylsulfonyl)amino]butanoate involves its interaction with specific molecular targets. The methylsulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. The aromatic ring can participate in π-π interactions with biological targets, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(4-methylphenyl)(methylsulfonyl)amino]butanoate
  • Methyl 4-[(2-methylphenyl)(methylsulfonyl)amino]butanoate
  • Ethyl 4-[(3-methylphenyl)(methylsulfonyl)amino]butanoate

Uniqueness

Methyl 4-[(3-methylphenyl)(methylsulfonyl)amino]butanoate is unique due to the specific positioning of the methyl group on the aromatic ring, which can influence its chemical reactivity and biological activity. The combination of the methylsulfonyl group and the butanoate ester also contributes to its distinct properties compared to similar compounds.

Properties

IUPAC Name

methyl 4-(3-methyl-N-methylsulfonylanilino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S/c1-11-6-4-7-12(10-11)14(19(3,16)17)9-5-8-13(15)18-2/h4,6-7,10H,5,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFKHAQNJNCKMIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(CCCC(=O)OC)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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